N-[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine
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Overview
Description
N-[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine is a synthetic compound derived from the coumarin family. Coumarins are a class of organic compounds known for their diverse biological activities and are widely found in nature, particularly in green plants, fungi, and bacteria
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine typically involves the reaction of 6-chloro-7-methoxy-4-methylcoumarin with glycine under specific conditions. One common method includes the use of anhydrous potassium carbonate as a base and dry acetone as a solvent, with the reaction carried out at elevated temperatures . The product is then purified using techniques such as flash chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as using environmentally benign solvents and catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted coumarin derivatives .
Scientific Research Applications
N-[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing various signaling pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Warfarin: A well-known anticoagulant derived from coumarin.
Dicoumarol: Another anticoagulant with a similar structure.
7-hydroxy-4-methylcoumarin: A precursor in the synthesis of various coumarin derivatives.
Uniqueness
N-[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H14ClNO6 |
---|---|
Molecular Weight |
339.73 g/mol |
IUPAC Name |
2-[[2-(6-chloro-7-methoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]acetic acid |
InChI |
InChI=1S/C15H14ClNO6/c1-7-8-3-10(16)12(22-2)5-11(8)23-15(21)9(7)4-13(18)17-6-14(19)20/h3,5H,4,6H2,1-2H3,(H,17,18)(H,19,20) |
InChI Key |
GHDJOENZXKNYSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC)CC(=O)NCC(=O)O |
Origin of Product |
United States |
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